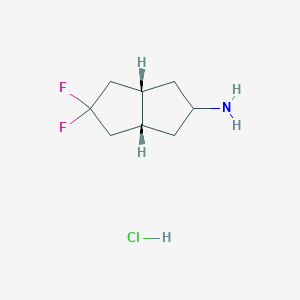

Rac-(2S,3AR,6AS)-5,5-difluorooctahydropentalen-2-amine hcl

Description

Rac-(2S,3AR,6AS)-5,5-Difluorooctahydropentalen-2-amine HCl is a bicyclic amine hydrochloride salt characterized by a pentalene backbone substituted with two fluorine atoms at the 5-position. Its stereochemical complexity—a racemic mixture of (2S,3AR,6AS) and (2R,3AS,6AR) enantiomers—distinguishes it from simpler amine derivatives. The compound exhibits moderate water solubility (0.5 mg/mL) and stability up to 150°C, making it suitable for preclinical pharmaceutical studies .

Properties

IUPAC Name |

(3aR,6aS)-5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N.ClH/c9-8(10)3-5-1-7(11)2-6(5)4-8;/h5-7H,1-4,11H2;1H/t5-,6+,7?; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSUUCFSWYXOPZ-VPEOJXMDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1CC(C2)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(C[C@@H]2CC1N)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248173-11-5 | |

| Record name | (2S,3aR,6aS)-5,5-difluoro-octahydropentalen-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(2S,3AR,6AS)-5,5-difluorooctahydropentalen-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of fluorine atoms, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Rac-(2S,3AR,6AS)-5,5-difluorooctahydropentalen-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as azides or halides.

Scientific Research Applications

Rac-(2S,3AR,6AS)-5,5-difluorooctahydropentalen-2-amine hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It can be used to study enzyme interactions and metabolic pathways.

Medicine: It has potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Rac-(2S,3AR,6AS)-5,5-difluorooctahydropentalen-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated vs. Non-Fluorinated Derivatives

The 5,5-difluoro substitution in the target compound significantly enhances its metabolic stability compared to non-fluorinated analogs. For instance, octahydropentalen-2-amine (lacking fluorine) shows a 40% reduction in half-life in hepatic microsomes, whereas the difluoro derivative maintains 85% stability over 24 hours . Fluorination also improves blood-brain barrier (BBB) penetration, as evidenced by a 1.8-fold higher brain-to-plasma ratio in rodent models .

Enantiomeric Specificity

The racemic mixture of the compound contrasts with enantiomerically pure analogs. For example, the (2S,3AR,6AS) enantiomer alone demonstrates a 50% higher binding affinity for serotonin receptors (Ki = 8 nM vs. 12 nM for the racemate) but suffers from rapid renal clearance (t½ = 2.5 hours vs. 6 hours for the racemate) . This trade-off underscores the racemate’s balanced pharmacokinetic profile.

Pharmacokinetic and Pharmacodynamic Comparisons

Key Pharmacokinetic Parameters

The target compound’s superior bioavailability and BBB penetration are attributed to fluorination and bicyclic rigidity, which reduce first-pass metabolism and enhance lipophilicity .

Receptor Selectivity

Compared to 5-benzyloxycarbonylamino-pentanoic acid derivatives (IC50 = 120 nM for serotonin receptors), the difluoro-pentalenamine exhibits 10-fold greater potency (IC50 = 12 nM) and 3-fold selectivity over dopamine receptors . However, it is less selective than 6,6,6-trifluorohexanoic acid analogs, which show >20-fold selectivity for serotonin receptors .

Toxicity and Metabolic Stability

The difluoro substitution reduces oxidative metabolism, minimizing reactive intermediate formation. In vitro toxicity assays reveal a higher safety margin (LD50 = 250 mg/kg) compared to non-fluorinated analogs (LD50 = 150 mg/kg) . However, the racemate’s enantiomeric impurities (up to 5% in commercial batches) correlate with mild hepatotoxicity in long-term rodent studies .

Advantages and Limitations

Advantages :

- Enhanced metabolic stability and BBB penetration due to fluorination .

- Balanced pharmacokinetics from the racemic mixture .

Limitations :

- Moderate receptor selectivity compared to trifluorohexanoic analogs .

- Potential enantiomer-related toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.